![molecular formula C12H14BrN3O2 B2820563 tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate CAS No. 1935349-92-0](/img/structure/B2820563.png)
tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate: is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.17 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and an imidazo[1,2-a]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The boc group (tert-butyl carbamate) is known to play a pivotal role in the synthesis of multifunctional targets . It is used for the protection of amino functions, which can accommodate two such groups . This dual protection of amines and amides by Boc groups is significant in the synthesis and properties of the compound .
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to interact with various biochemical pathways, depending on the specific targets of the compound .
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been shown to exhibit significant activity against various diseases, including tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate typically involves the reaction of 5-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, usually at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products to maintain purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield the corresponding amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the interactions of imidazo[1,2-a]pyridine derivatives with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Comparison with Similar Compounds
- tert-Butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
- tert-Butyl (5-chloroimidazo[1,2-a]pyridin-2-yl)carbamate
- tert-Butyl (5-fluoroimidazo[1,2-a]pyridin-2-yl)carbamate
Comparison: While these compounds share a similar core structure, the presence of different halogen atoms (bromine, chlorine, fluorine) can significantly affect their chemical reactivity and biological activity. For example, the bromine atom in tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate may confer different binding affinities and selectivities compared to its chloro or fluoro counterparts .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows for various synthetic modifications, making it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Properties
IUPAC Name |
tert-butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-8(13)5-4-6-10(16)14-9/h4-7H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVWHXKIRPRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C(=N1)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)
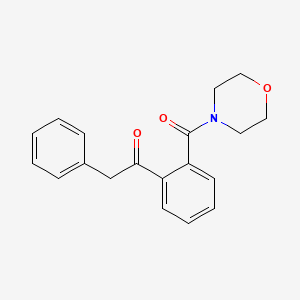
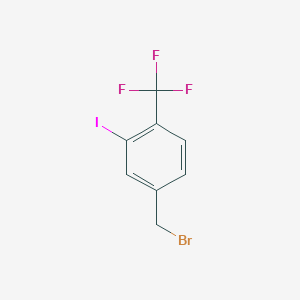
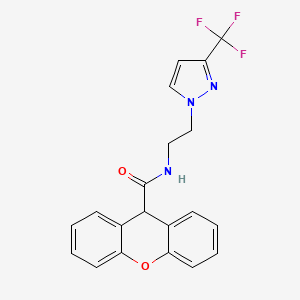
![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)
![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/new.no-structure.jpg)
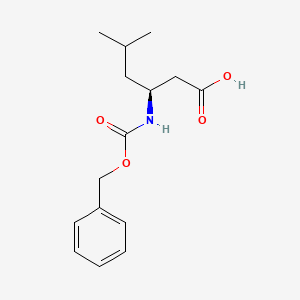

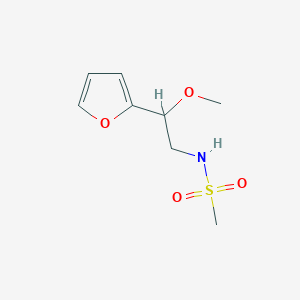
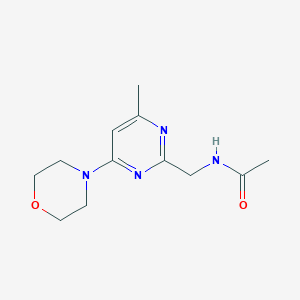
![4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2820500.png)
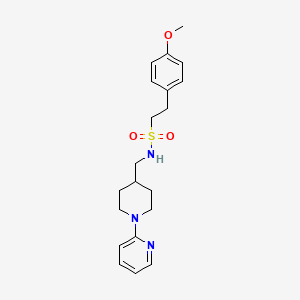
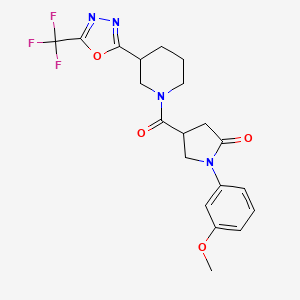
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2820503.png)
